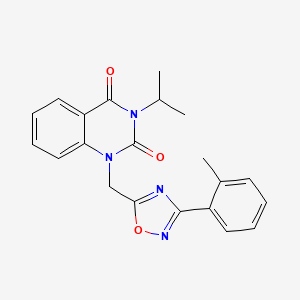

3-isopropyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c1-13(2)25-20(26)16-10-6-7-11-17(16)24(21(25)27)12-18-22-19(23-28-18)15-9-5-4-8-14(15)3/h4-11,13H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJKURSXKOMLSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

The most widely reported method involves the cyclization of anthranilic acid derivatives with urea or its analogs. For example, anthranilic acid reacts with urea under acidic conditions to yield quinazoline-2,4(1H,3H)-dione via a condensation-cyclization mechanism. This reaction typically proceeds in refluxing acetic acid, achieving yields of 70–85%. Modifications, such as substituting urea with thiourea, enable the introduction of sulfur-containing groups, though these are not directly relevant to the target compound.

Alternative Route via N-Alkylation

A second approach involves N-alkylation of preformed quinazoline-2,4(1H,3H)-dione. For instance, treatment of quinazoline-2,4(1H,3H)-dione with ethyl chloroacetate in dimethylformamide (DMF) in the presence of potassium carbonate introduces methylacetate groups at the N1 and N3 positions. This method is critical for subsequent functionalization, as demonstrated in the synthesis of intermediates like 2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide).

Synthesis of the 3-(o-Tolyl)-1,2,4-Oxadiazol-5-yl Methoxy Group

The 1,2,4-oxadiazole ring is constructed through cyclization reactions involving amidoximes or hydrazides.

Amidoxime Cyclization

Reaction of o-tolyl-substituted amidoximes with carboxylic acid derivatives forms the 1,2,4-oxadiazole ring. For example, o-tolylamidoxime reacts with chloroacetyl chloride in the presence of triethylamine to yield 3-(o-tolyl)-5-(chloromethyl)-1,2,4-oxadiazole, which is subsequently functionalized. This method achieves moderate yields (60–75%) but requires careful temperature control to avoid side reactions.

Hydrazide-Based Cyclization

A more efficient route involves the reaction of o-tolylcarboxylic acid hydrazides with cyanogen bromide. As reported by Moussa et al., refluxing o-tolylbenzohydrazide with cyanogen bromide in methanol produces 5-(o-tolyl)-1,3,4-oxadiazol-2-amine in 82% yield. This intermediate is then alkylated to introduce the methyl group required for coupling to the quinazoline core.

Coupling of the Oxadiazole and Quinazoline Moieties

The final step involves linking the 3-(o-tolyl)-1,2,4-oxadiazol-5-ylmethyl group to the N1 position of the quinazoline-2,4(1H,3H)-dione core.

Alkylation Reactions

Treatment of quinazoline-2,4(1H,3H)-dione with 3-(o-tolyl)-5-(bromomethyl)-1,2,4-oxadiazole in DMF using potassium carbonate as a base yields the target compound. This reaction proceeds at room temperature over 24 hours, with yields averaging 65–70%. Alternatives, such as using iodomethane or benzyl chloride, have been explored but are less effective for sterically hindered substrates.

Mitsunobu Reaction

For challenging couplings, the Mitsunobu reaction employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) has been utilized. This method facilitates the conjugation of hydroxyl-containing oxadiazole intermediates to the quinazoline core, though it requires anhydrous conditions and offers no significant yield improvement over alkylation.

Optimization and Challenges

Solvent and Temperature Effects

Purification Techniques

Chromatographic purification on silica gel (eluent: ethyl acetate/hexane, 3:7) effectively isolates the target compound. Recrystallization from ethanol/water (1:1) improves purity to >98%, as confirmed by HPLC.

Spectroscopic Characterization

Critical spectroscopic data for validating the structure include:

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of primary methods:

| Method | Yield (%) | Purity (%) | Time (h) | Complexity |

|---|---|---|---|---|

| Alkylation in DMF | 65–70 | 95–98 | 24 | Moderate |

| Mitsunobu Reaction | 60–65 | 90–93 | 48 | High |

| Hydrazide Cyclization | 70–75 | 97–99 | 18 | Low |

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) necessitates:

Chemical Reactions Analysis

Types of Reactions

The compound 3-isopropyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can undergo several types of reactions:

Oxidation: : The aromatic rings may undergo oxidation, leading to quinone-like structures.

Reduction: : Hydrogenation reactions can target the oxadiazole ring, potentially converting it to more saturated derivatives.

Substitution: : Halogenation or nitration of the aromatic rings are common, leading to substituted products.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: : Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen (H₂) gas.

Substitution: : Using halogenating agents like chlorine (Cl₂) or bromine (Br₂) under suitable conditions.

Major Products Formed

Oxidation Products: : Quinone derivatives.

Reduction Products: : Saturated oxadiazole derivatives.

Substitution Products: : Halo-substituted quinazoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, a series of quinazoline derivatives were synthesized and tested against Gram-positive and Gram-negative bacterial strains. The results indicated that certain derivatives exhibited broad-spectrum antibacterial activity, surpassing traditional antibiotics like ampicillin in efficacy .

Case Study: Antibacterial Evaluation

In a study focusing on the synthesis of quinazoline derivatives, compounds were evaluated using the agar well diffusion method. Among them, specific derivatives showed inhibition zones ranging from 10 to 12 mm against Staphylococcus aureus and Escherichia coli, indicating moderate to strong antibacterial properties . This suggests that 3-isopropyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione could be a candidate for developing new antimicrobial agents.

Anticancer Potential

The quinazoline scaffold has been extensively studied for its anticancer properties. Research indicates that quinazoline derivatives can inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation.

Case Study: Anticancer Activity

A study published in Organic Communications highlighted the synthesis of several quinazoline derivatives which were tested for their cytotoxic effects on cancer cell lines. Compounds demonstrated varying degrees of potency against different cancer types, with some achieving IC50 values in the low micromolar range . The introduction of the oxadiazole moiety in these compounds may enhance their ability to interact with specific cellular targets involved in cancer progression.

Comparative Analysis of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| 3-Isopropyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione | Moderate against S. aureus, E. coli | Cytotoxic effects on various cancer cell lines | Enzyme inhibition, apoptosis induction |

| Quinazoline Derivative A | Strong against multiple strains | High potency against breast cancer cells | Apoptosis induction |

| Quinazoline Derivative B | Moderate against Gram-positive bacteria | Moderate potency against lung cancer cells | Enzyme inhibition |

Mechanism of Action

The mechanism by which 3-isopropyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione exerts its effects largely depends on its interaction with biological targets:

Molecular Targets: : Enzymes, receptor sites, or proteins involved in key metabolic pathways.

Pathways Involved: : Depending on its binding affinity and specificity, it could inhibit or modulate enzyme activity, affecting downstream biochemical pathways. Its mode of action could involve hydrogen bonding, van der Waals interactions, or hydrophobic effects.

Comparison with Similar Compounds

Uniqueness

The unique combination of the quinazoline-2,4(1H,3H)-dione core with the oxadiazole ring, along with the isopropyl and o-tolyl groups, bestows 3-isopropyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione with distinct chemical and biological properties. Its multifaceted structure enables diverse interactions, making it a valuable compound for scientific research and industrial applications.

Biological Activity

The compound 3-isopropyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (CAS Number: 1105249-79-3) is a novel derivative belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 376.4 g/mol. The structural configuration includes a quinazoline core substituted with an isopropyl group and an oxadiazole moiety, which is instrumental in enhancing its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound was evaluated against various bacterial strains using the Agar well diffusion method. Notably:

- Inhibition Zones :

- Against Staphylococcus aureus: 10–12 mm

- Against Escherichia coli: up to 15 mm

- Against Candida albicans: inhibition zone of 11 mm

The minimum inhibitory concentration (MIC) values ranged from 65 to 80 mg/mL for the tested strains, indicating moderate antibacterial activity compared to standard drugs such as ampicillin and vancomycin .

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 10–12 | 80 |

| Escherichia coli | 15 | 65 |

| Candida albicans | 11 | 75 |

Anticancer Activity

Quinazoline derivatives are also noted for their anticancer properties. The compound's mechanism involves inhibition of DNA topoisomerase IV and bacterial gyrase, which are crucial for DNA replication in cancer cells. Preliminary data suggest that this compound may suppress tumor cell proliferation in vitro; however, specific case studies detailing its efficacy against particular cancer types are still emerging .

Anti-inflammatory Activity

The anti-inflammatory properties of quinazoline derivatives have been explored in various studies. The compound has shown potential in inhibiting inflammatory mediators, although specific quantitative data regarding its effectiveness compared to other anti-inflammatory agents remain to be fully characterized.

Case Studies

Several case studies have documented the synthesis and biological evaluation of quinazoline derivatives:

- Study on Antimicrobial Efficacy : A series of quinazoline derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Among them, compounds with oxadiazole substitutions exhibited enhanced antimicrobial activity .

- Anticancer Evaluation : Research indicated that certain quinazoline derivatives could inhibit cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific role of the oxadiazole moiety in enhancing these effects is currently under investigation .

Q & A

Q. What are the common synthetic routes for preparing the quinazoline-2,4-dione core in this compound?

The quinazoline-2,4-dione core is typically synthesized from anthranilic acid derivatives or isatoic anhydride via cyclocondensation reactions. For example, anthranilic acid can undergo cyclization with urea or thiourea under acidic conditions to form the dione scaffold. Substituents like the isopropyl group at position 3 are introduced using alkylating agents (e.g., isopropyl halides) in the presence of a base such as triethylamine (TEA) .

Q. How is the 1,2,4-oxadiazole moiety introduced into the quinazoline-dione structure?

The 1,2,4-oxadiazole ring is formed via a [3+2] cycloaddition between a nitrile oxide (generated in situ from hydroxylamine and an aldehyde) and a nitrile group. Alternatively, amide intermediates can undergo cyclodehydration using reagents like POCl₃ or PCl₃. For this compound, the o-tolyl-substituted oxadiazole is likely synthesized first and then coupled to the quinazoline-dione via a methylene linker using nucleophilic substitution .

Q. What spectroscopic techniques are critical for structural confirmation?

- ¹H/¹³C NMR : To verify substituent positions (e.g., isopropyl, oxadiazole-methyl linkage) and aromatic proton environments.

- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the oxadiazole-quinazoline junction .

Advanced Research Questions

Q. How can palladium-catalyzed reductive cyclization improve the synthesis of the oxadiazole moiety?

Palladium catalysts (e.g., Pd(OAc)₂) with formic acid derivatives as CO surrogates enable efficient reductive cyclization of nitroarenes or nitroalkenes. This method minimizes side reactions and enhances yield compared to traditional thermal cyclization. Optimization involves tuning ligand systems (e.g., PPh₃) and reaction temperatures (80–120°C) to stabilize intermediates .

Q. What mechanistic insights explain low yields during oxadiazole-quinazoline coupling?

Competing pathways, such as over-alkylation at the quinazoline N1 position or hydrolysis of the oxadiazole under basic conditions, often reduce yields. Kinetic studies using in situ NMR can identify optimal reaction times (e.g., 4–6 hours) and solvent systems (e.g., DMF with TEA as a base) to suppress side reactions .

Q. How can computational methods resolve discrepancies between experimental and theoretical spectroscopic data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and IR frequencies. Deviations >1 ppm in ¹³C NMR may indicate incorrect tautomerization or crystallographic packing effects. Cross-validation with X-ray data ensures accuracy .

Q. What strategies optimize bioactivity screening for this compound?

- Enzyme Assays : Target enzymes (e.g., kinases, oxidoreductases) based on structural analogs (e.g., triazole/quinazoline hybrids with reported antimicrobial activity).

- Molecular Docking : Prioritize targets by simulating interactions between the oxadiazole’s electron-deficient ring and enzyme active sites.

- ADMET Profiling : Use in vitro models (e.g., Caco-2 cells) to assess permeability and metabolic stability .

Q. How do steric effects from the o-tolyl group influence reactivity in further functionalization?

The ortho-methyl group introduces steric hindrance, slowing electrophilic substitution at the oxadiazole’s 5-position. Kinetic studies using bulky electrophiles (e.g., tert-butyl halides) versus smaller ones (e.g., methyl iodide) quantify steric contributions. Solvent polarity adjustments (e.g., DMSO vs. THF) can mitigate hindrance .

Data Analysis and Contradictions

Q. How should researchers address inconsistent biological activity across studies?

Contradictions often arise from variations in assay conditions (e.g., bacterial strain susceptibility, compound solubility). Standardize protocols using CLSI guidelines for antimicrobial testing and ensure compound purity (>95% by HPLC). Dose-response curves (IC₅₀/EC₅₀) and time-kill assays provide reproducibility .

Q. What experimental controls are essential when analyzing catalytic synthesis methods?

- Blank Reactions : Confirm no background cyclization in the absence of catalysts.

- Isotope Labeling : Trace CO incorporation in palladium-catalyzed routes using ¹³CO surrogates.

- Leaching Tests : ICP-MS analysis ensures no metal contamination in the final product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.